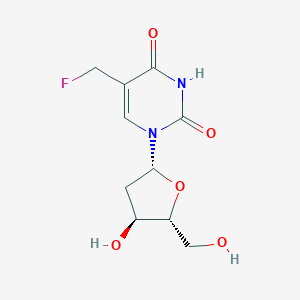

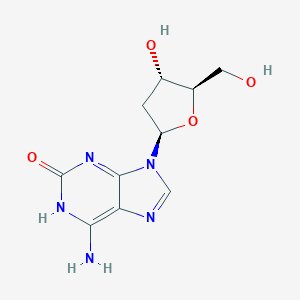

2'-Deoxyisoguanosine

概要

説明

Synthesis Analysis

The synthesis of 2'-deoxyisoguanosine involves various chemical pathways. For example, Kazimierczuk et al. (1991) described the synthesis using condensation of the imidazole precursor with benzoyl isocyanate, followed by reaction with ammonia. Additionally, Seela and Gabler (1994) detailed a two-step procedure from 2'-deoxyguanosine, showcasing the chemical versatility in synthesizing 2'-deoxyisoguanosine and related compounds (Kazimierczuk et al., 1991); (Seela & Gabler, 1994).

Molecular Structure Analysis

The molecular structure of 2'-deoxyisoguanosine has been explored through various studies. Seela and Wei (1997) prepared 2'-deoxyisoguanosine phosphonates as building blocks for oligonucleotide synthesis, revealing insights into its structure and stability during synthesis (Seela & Wei, 1997).

Chemical Reactions and Properties

Research by Golankiewicz et al. (1990) and Martinot & Benner (2004) has shown that 2'-deoxyisoguanosine can undergo spontaneous hydrolytic cleavage and exhibits unique tautomeric properties. These studies highlight its reactive nature and the influence of structural modifications on its chemical behavior (Golankiewicz et al., 1990); (Martinot & Benner, 2004).

Physical Properties Analysis

The hydration structures and interaction with water have been detailed by Asami, Urashima, and Saigusa (2009), who used IR-UV double resonance spectroscopy for their studies. Their work provides a detailed comparison of 2'-deoxyguanosine hydration structures with guanosine, emphasizing the impact of the 2'-hydroxy group on hydration (Asami, Urashima, & Saigusa, 2009).

Chemical Properties Analysis

The reaction of singlet oxygen with 2'-deoxyguanosine and the formation of oxidation products were thoroughly investigated by Ravanat & Cadet (1995), highlighting its susceptibility to oxidative stress and the potential implications for DNA damage and repair mechanisms (Ravanat & Cadet, 1995).

科学的研究の応用

-

Ionophores

- Application: IsoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .

- Method: The assembly is achieved through the interaction of isoG with various cations .

- Results: The resulting supramolecular structures have applications as ionophores .

-

Genetics

-

Gel Formation

-

Cancer Treatment

-

Optical Properties

-

Oxidative Damage Marker

-

Optical Properties

-

Oxidative Damage Marker

-

Excited State Dynamics

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

将来の方向性

Future research could focus on the excited state dynamics of 2’-deoxyisoguanosine in aqueous solution at different pH levels . This could provide insights into how the type of sugar in the N9 position of the isoguanine chromophore affects the photophysical properties and the electronic relaxation pathways .

特性

IUPAC Name |

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFIFWZFCNRPBN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147604 | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxyisoguanosine | |

CAS RN |

106449-56-3 | |

| Record name | 2′-Deoxy-2,3-dihydro-2-oxoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106449-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)

![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)

![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)

![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)